molecular formula C11H15Cl B2730234 1-Methyl-4-(1-methylethyl)-2-(chloromethyl)benzene CAS No. 1866-01-9

1-Methyl-4-(1-methylethyl)-2-(chloromethyl)benzene

Cat. No.: B2730234
CAS No.: 1866-01-9
M. Wt: 182.69
InChI Key: LZQCWOMPPBNFOA-UHFFFAOYSA-N
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Description

1-Methyl-4-(1-methylethyl)-2-(chloromethyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group, an isopropyl group, and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(1-methylethyl)-2-(chloromethyl)benzene can be synthesized through several methods. One common approach involves the chloromethylation of 1-methyl-4-(1-methylethyl)benzene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(1-methylethyl)-2-(chloromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or alcohols.

    Oxidation Reactions: The methyl and isopropyl groups can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium hydroxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield compounds like 1-methyl-4-(1-methylethyl)-2-(aminomethyl)benzene.
  • Oxidation reactions produce compounds like 1-methyl-4-(1-methylethyl)-2-(hydroxymethyl)benzene.
  • Reduction reactions result in compounds like 1-methyl-4-(1-methylethyl)benzene.

Scientific Research Applications

1-Methyl-4-(1-methylethyl)-2-(chloromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-methyl-4-(1-methylethyl)-2-(chloromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The isopropyl and methyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    1-Methyl-4-(1-methylethyl)benzene: Lacks the chloromethyl group, resulting in different reactivity and applications.

    1-Methyl-4-(1-methylethyl)-2-(hydroxymethyl)benzene: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different chemical properties and uses.

    1-Methyl-4-(1-methylethyl)-2-(aminomethyl)benzene:

Uniqueness: 1-Methyl-4-(1-methylethyl)-2-(chloromethyl)benzene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and enables its use in specific chemical transformations and applications that are not possible with its analogs.

Properties

IUPAC Name

2-(chloromethyl)-1-methyl-4-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl/c1-8(2)10-5-4-9(3)11(6-10)7-12/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQCWOMPPBNFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1866-01-9
Record name 2-(chloromethyl)-1-methyl-4-(propan-2-yl)benzene
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